molecular formula C11H12O2 B1275596 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one CAS No. 41177-66-6

7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one

Cat. No.: B1275596
CAS No.: 41177-66-6
M. Wt: 176.21 g/mol
InChI Key: NSBXPHOGLWGQLS-UHFFFAOYSA-N
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Description

7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol This compound belongs to the class of benzoxepins, which are characterized by a benzene ring fused to an oxepin ring

Properties

IUPAC Name

7-methyl-3,4-dihydro-2H-1-benzoxepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8-4-5-11-9(7-8)10(12)3-2-6-13-11/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBXPHOGLWGQLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396706
Record name 7-Methyl-3,4-dihydro-1-benzoxepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41177-66-6
Record name 7-Methyl-3,4-dihydro-1-benzoxepin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one
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Preparation Methods

Microwave-Assisted Cyclization

A Thieme protocol uses microwave irradiation to accelerate cyclization of 3,4-dihydroquinolin-4(1H)-one derivatives with azides, achieving 75% yield in 30 minutes. This method reduces racemization risks compared to thermal approaches.

Palladium-Catalyzed Carboamination

Pd-catalyzed coupling of allylamines with o-nitrobenzoic acid derivatives forms the benzoxepinone skeleton via C–N bond formation and subsequent cyclization. Yields range from 50–70%, with ligand choice (e.g., BINAP) critical for enantioselectivity.

Comparative Analysis and Optimization Strategies

Yield and Scalability Comparison

Method Yield Scalability Cost Efficiency
Cyclocondensation 93% High Moderate
Halogenation 68% Medium Low
Microwave Cyclization 75% Low High

Stereochemical Control

  • Chiral Catalysts : BINOL-derived catalysts achieve enantiomeric excess (ee) >90% in asymmetric syntheses.
  • Temperature Effects : Reactions below 0°C reduce epimerization of sensitive intermediates.

Solvent and Catalyst Optimization

  • Anhydrous Solvents : DMF and THF improve reaction homogeneity.
  • Base Selection : Sodium hydride outperforms alkoxides in deprotonation efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.

    Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution Reagents: Halogens (e.g., chlorine, bromine) and alkyl halides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry : The compound is studied for its potential therapeutic effects, particularly in the treatment of cancer and neurodegenerative diseases.
  • Biological Activity : It exhibits significant biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.
  • Pharmaceutical Development : Used as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.

Anticancer Activity

Research has demonstrated that 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one inhibits the proliferation of breast cancer cells (MDA-MB-231) at concentrations as low as 10 µM. The mechanism involves apoptosis induction and cell cycle arrest at the G1 phase.

Anti-inflammatory Effects

The compound has shown efficacy in reducing pro-inflammatory cytokine secretion in macrophages. The IC50 value for TNF-alpha inhibition is approximately 17 µM, indicating moderate potency that could be optimized for therapeutic use.

Neuroprotective Effects

Studies suggest that this compound may protect neuronal cells from oxidative stress and modulate neurotransmitter levels, contributing to its potential use in treating neurodegenerative disorders.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of dibenzo[b,f]oxepine derivatives, this compound significantly inhibited breast cancer cell growth. The study highlighted its potential as a therapeutic agent in oncology due to its ability to induce apoptosis and arrest the cell cycle.

Case Study 2: Anti-inflammatory Action

Another investigation focused on the anti-inflammatory properties of the compound revealed its effectiveness in inhibiting cytokine release from activated macrophages. This suggests potential applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity and influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group can affect its interaction with biological targets and its overall stability.

Biological Activity

7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one is a chemical compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H12O2
  • Molecular Weight : 176.21 g/mol
  • CAS Number : 41177-66-6
  • Topological Polar Surface Area : 26.3 Ų

The compound features a methyl group at the 7-position and a ketone functional group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition :
    • The compound has been shown to inhibit specific enzymes, including kinases and lipoxygenases, which are crucial in various signaling pathways .
  • Receptor Modulation :
    • It interacts with neurotransmitter receptors, potentially acting as an agonist or antagonist. Studies suggest that it may influence serotonin receptor activity, which is vital for mood regulation and neuropharmacology.
  • Ion Channel Modulation :
    • Some derivatives exhibit activity as potassium channel openers, indicating a role in modulating neuronal excitability and cardiovascular functions .

Biological Activities

Several studies have investigated the biological activities of this compound:

  • Anticancer Activity :
    • Research indicates that this compound may inhibit the proliferation of cancer cells. For instance, it has shown effectiveness against breast cancer cell lines (MDA-MB-231), suggesting potential use as an anticancer agent .
  • Anti-inflammatory Effects :
    • The compound has demonstrated anti-inflammatory properties by inhibiting tumor necrosis factor-alpha (TNF-a) secretion in macrophages. This activity underscores its potential in treating inflammatory diseases .
  • Neuroprotective Effects :
    • Preliminary studies suggest neuroprotective properties, particularly in models of traumatic brain injury and neurodegenerative diseases. Its ability to modulate neurotransmitter systems may contribute to these effects .

Table 1: Summary of Biological Activities

Activity TypeFindings
AnticancerInhibits proliferation in MDA-MB-231 breast cancer cells .
Anti-inflammatoryReduces TNF-a secretion in RAW264.7 macrophages .
NeuroprotectiveExhibits protective effects in models of traumatic brain injury .

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of various dibenzo[b,f]oxepine derivatives, this compound was found to significantly inhibit the growth of breast cancer cells at concentrations as low as 10 µM. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase, highlighting its potential as a therapeutic agent in oncology .

Case Study: Anti-inflammatory Action

Another study focused on the anti-inflammatory effects of this compound revealed that it effectively inhibited the release of pro-inflammatory cytokines from activated macrophages. The IC50 value for TNF-a inhibition was determined to be approximately 17 µM, indicating a moderate potency that could be optimized for therapeutic use .

Q & A

Q. What are the recommended synthetic routes for 7-Methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one, and how can reaction conditions be optimized?

Answer: The synthesis of benzoxepin derivatives typically involves cyclization or condensation reactions. For example:

  • Cyclocondensation : Reacting substituted phenols with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
  • Oxime Formation : Condensation of ketones with hydroxylamine derivatives (e.g., O-methylhydroxylamine) to form oxime intermediates, followed by cyclization .
    Optimization Tips :
    • Use anhydrous solvents (e.g., DMF) and inert atmospheres to prevent side reactions.
    • Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 80–100°C) and catalyst loading (e.g., NaH as a base) to improve yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

Answer:

Technique Key Markers Reference
1H-NMR - Protons adjacent to the oxepin oxygen (δ 3.5–4.5 ppm)
- Methyl group resonance (δ 1.2–1.5 ppm)
13C-NMR - Carbonyl carbon (δ 170–180 ppm)
- Aromatic carbons (δ 120–140 ppm)
EIMS Molecular ion peak (e.g., m/z 193 for C10H11NO3) and fragmentation patterns
IR C=O stretch (~1700 cm⁻¹) and C-O-C stretch (~1250 cm⁻¹)

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in nucleophilic addition reactions?

Answer:

  • Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic sites (e.g., carbonyl carbon).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents enhance nucleophilic attack).
  • Transition State Analysis : Use software like Gaussian or ORCA to model activation energies for ring-opening reactions .

Q. What strategies resolve contradictions in reported biological activities of structurally similar benzoxepin derivatives?

Answer:

  • Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC50 values in receptor-binding assays).
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methoxy vs. methyl groups) to isolate contributing factors .
  • Reproducibility Checks : Validate results across multiple cell lines or animal models to rule out context-dependent effects .

Q. What are the challenges in achieving enantioselective synthesis of this compound, and how can chiral catalysts address them?

Answer:

  • Challenge : Racemization during cyclization due to high reaction temperatures.
  • Solution : Use chiral ligands (e.g., BINOL-derived catalysts) in asymmetric catalysis to control stereochemistry at the ketone center .
  • Validation : Analyze enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in long-term pharmacological studies?

Answer:

  • Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and monitor via HPLC.
  • pH Sensitivity : The lactone ring may hydrolyze under basic conditions (pH > 9), forming open-chain carboxylic acid derivatives. Buffer formulations (pH 5–7) are recommended for storage .

Data Contradiction Analysis

Q. How should researchers address discrepancies in melting points reported for structurally analogous benzoxepin derivatives?

Answer:

  • Possible Causes : Polymorphism, impurities, or inconsistent drying methods.
  • Resolution :
    • Recrystallize samples from the same solvent (e.g., ethanol/water mixtures).
    • Perform DSC (Differential Scanning Calorimetry) to detect polymorphic transitions .
    • Publish detailed experimental conditions (e.g., heating rate) to standardize reporting .

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